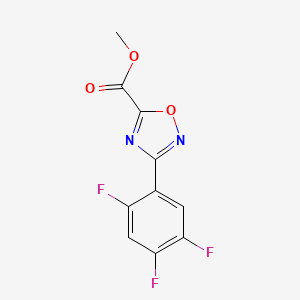
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,4,5-trifluorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl chloroformate under basic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4,5-trifluorophenyl)sulfane: Another compound with a trifluorophenyl group but different functional groups.
2,4,5-Trifluorophenylacetic acid: Contains the same trifluorophenyl group but differs in its carboxylic acid functionality.
Uniqueness
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its oxadiazole ring, which imparts distinct chemical properties and potential biological activities. The trifluorophenyl group further enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .
Biological Activity
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring structure is known for its stability and ability to act as a bioisosteric replacement for various functional groups in drug design. This compound's trifluoromethyl substitution enhances its lipophilicity and metabolic stability, making it a promising candidate for further development.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has exhibited significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines including:
These results indicate that the compound effectively inhibits cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Key Enzymes : It may inhibit enzymes such as EGFR and Src kinases, which are critical in cancer cell signaling pathways .
3. Antiparasitic Activity
In addition to its anticancer properties, this oxadiazole derivative exhibits notable antiparasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania spp.:
- Trypanosoma cruzi : The compound showed an EC50 value of approximately 2.9 µM.
- Leishmania amazonensis : Antiparasitic activity was also significant with comparable EC50 values .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and metabolic stability |
| Oxadiazole ring | Provides rigidity and bioisosteric properties |
| Carboxylate moiety | Enhances solubility and interaction with biological targets |
5. Case Studies and Research Findings
Recent research has documented various case studies involving this compound:
Properties
Molecular Formula |
C10H5F3N2O3 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H5F3N2O3/c1-17-10(16)9-14-8(15-18-9)4-2-6(12)7(13)3-5(4)11/h2-3H,1H3 |
InChI Key |
GTBIOBASCWKOMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















